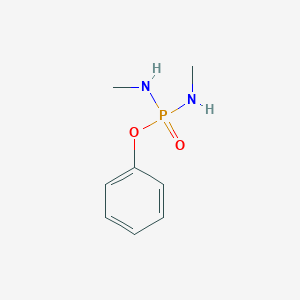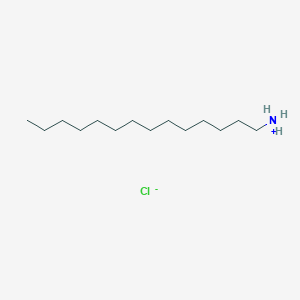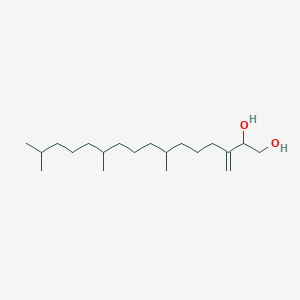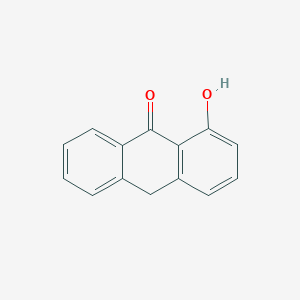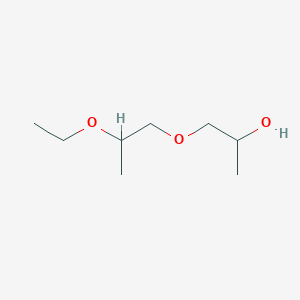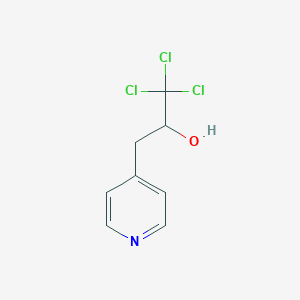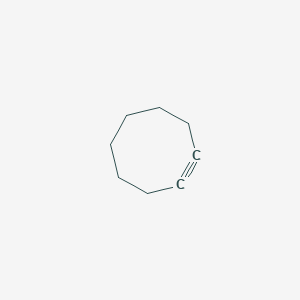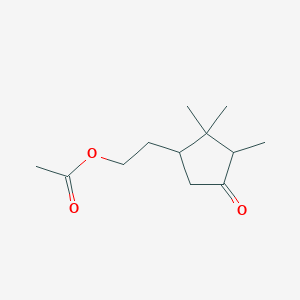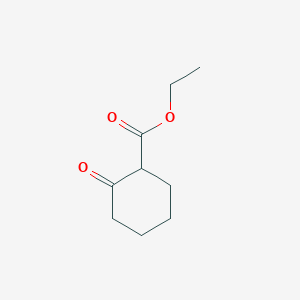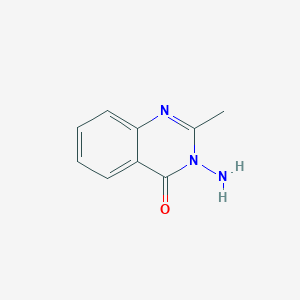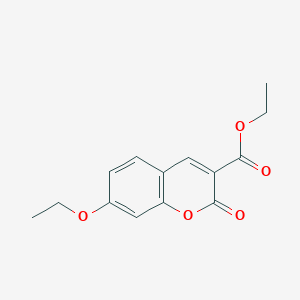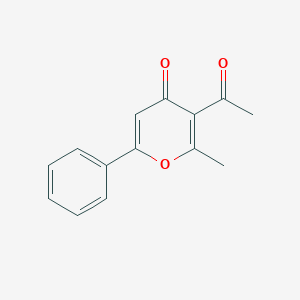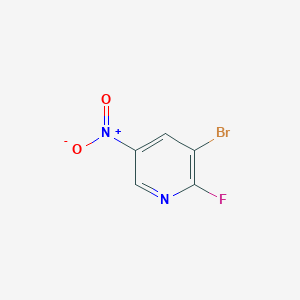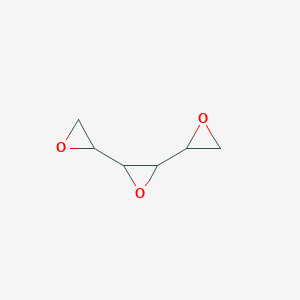
2,3-Bis(oxiran-2-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(oxiran-2-yl)oxirane, commonly known as BOE, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. BOE is a cyclic ether that contains two oxirane rings, making it a highly reactive compound.
Aplicaciones Científicas De Investigación
BOE has been used in various scientific research applications due to its unique properties. It is commonly used as a crosslinking agent in the production of epoxy resins, which have applications in coatings, adhesives, and composites. BOE has also been used as a curing agent in the production of polyurethane foams. In addition, BOE has been studied for its potential applications in the production of biodegradable polymers, as it can be easily hydrolyzed to form non-toxic products.
Mecanismo De Acción
BOE is a highly reactive compound that can undergo ring-opening reactions with various nucleophiles such as water, alcohols, and amines. The reaction results in the formation of a variety of products, depending on the reaction conditions and the nature of the nucleophile. BOE has also been shown to undergo rearrangement reactions, resulting in the formation of new cyclic ethers.
Efectos Bioquímicos Y Fisiológicos
BOE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. BOE has been studied for its potential applications in drug delivery, as it can be easily functionalized with various molecules such as peptides and antibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BOE has several advantages for lab experiments, including its high reactivity and easy synthesis. However, it is also a highly reactive compound that requires careful handling and storage. BOE can also be difficult to purify, as it forms a mixture of cyclic ethers during synthesis.
Direcciones Futuras
There are several future directions for the study of BOE. One potential application is in the production of biodegradable polymers, as BOE can be easily hydrolyzed to form non-toxic products. BOE can also be functionalized with various molecules for use in drug delivery and other biomedical applications. Further studies are needed to fully understand the biochemical and physiological effects of BOE, as well as its potential applications in various fields.
Métodos De Síntesis
BOE can be synthesized through the reaction of epichlorohydrin with sodium hydroxide in the presence of a catalyst such as tetraethylammonium bromide. The reaction results in the formation of a mixture of BOE and other cyclic ethers, which can be separated through distillation or chromatography. The purity of BOE can be improved through further purification steps such as recrystallization or fractional distillation.
Propiedades
Número CAS |
128899-63-8 |
|---|---|
Nombre del producto |
2,3-Bis(oxiran-2-yl)oxirane |
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2,3-bis(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C6H8O3/c1-3(7-1)5-6(9-5)4-2-8-4/h3-6H,1-2H2 |
Clave InChI |
SWWAUWUETSWVQL-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2C(O2)C3CO3 |
SMILES canónico |
C1C(O1)C2C(O2)C3CO3 |
Sinónimos |
Altritol, 1,2:3,4:5,6-trianhydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



